molecular formula C9H18ClNO B13480028 {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride

{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride

Cat. No.: B13480028
M. Wt: 191.70 g/mol
InChI Key: CGGLDZCYDWIDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at the desired positions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride is unique due to its specific functionalization and the position of the methanol group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

6-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-6-8-2-5-9(7-10-8)3-1-4-9;/h8,10-11H,1-7H2;1H

InChI Key

CGGLDZCYDWIDHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(NC2)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.